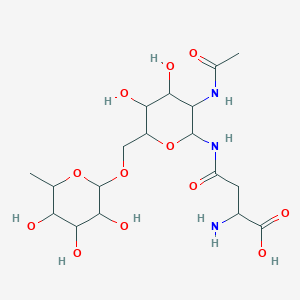

Fucosyl-N-acetylglucosaminylasparagine

Description

Properties

IUPAC Name |

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFWYDAANZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62203-19-4 | |

| Record name | Fucosyl-N-acetylglucosaminylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062203194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Architecture and Conformational Analysis of Fucosyl N Acetylglucosaminylasparagine Derivatives

Structural Elucidation of Glycosidic Linkages

The elucidation of these linkages relies on a combination of enzymatic and chemical methods. For instance, the sequential hydrolysis of the compound using specific enzymes can reveal the nature and order of the linkages. The catabolism of Fuc-GlcNAc-Asn in humans proceeds through the action of α-fucosidase to remove the fucose, followed by glycosylasparaginase which cleaves the bond between the GlcNAc and asparagine. researchgate.net The resistance of the N-glycosidic bond to glycosylasparaginase prior to the removal of fucose indicates that the fucose sterically hinders the enzyme's access to its cleavage site. researchgate.net In cases of difucosylation, kinetic studies have shown a strict order of enzyme action, with the α1,6-fucosyltransferase acting before an α1,3-fucosyltransferase. nih.gov

Stereochemical Considerations in Fucosylated Asparagine Conjugates

The stereochemistry of Fucosyl-N-acetylglucosaminylasparagine is a critical determinant of its three-dimensional structure and biological recognition. Each component of the conjugate possesses specific stereochemical features:

L-Asparagine: As with most amino acids incorporated into proteins, the asparagine residue in this conjugate is in the L-configuration, with the α-carbon having an (S) absolute configuration. wikipedia.org

β-N-Acetyl-D-glucosamine: The N-acetylglucosamine unit is in the D-configuration and is linked to the asparagine via a β-anomeric linkage. oup.comnih.gov This β-configuration is a hallmark of N-linked glycosylation.

α-L-Fucose: The fucose residue is in the L-configuration and is attached to the GlcNAc via an α-anomeric linkage. nih.gov

Therefore, the full stereochemical description of the core compound is α-L-fucopyranosyl-(1→6)-2-acetamido-2-deoxy-β-D-glucopyranosyl-1-N-(L-asparagine). This precise arrangement of chiral centers and anomeric configurations is crucial for its interaction with enzymes and other biomolecules. For example, the β-anomeric position of the GlcNAc-Asn linkage is a critical requirement for the activity of certain fucosyltransferases.

Spectroscopic Characterization Techniques in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of glycoamino acids like Fucosyl-N-acetylglucosaminylasparagine.

| Proton Group | Chemical Shift Range (ppm) |

|---|---|

| Fucose Protons | 1.21 - 4.12 |

| Asparagine Protons | 2.94 - 4.06 |

| GlcNAc Protons | 3.78 - 5.10 |

| N-Acetyl Protons | ~1.9 - 2.2 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity and sequence. In the analysis of fucosylated glycopeptides, collision-induced dissociation (CID) is often used to fragment the molecule. The fragmentation of core-fucosylated glycopeptides can be complex, but certain fragment ions are characteristic. For instance, the neutral loss of a fucose residue is a common fragmentation pathway. nih.gov In multiple reaction monitoring (MRM)-MS analysis, specific Y-ions, which result from the cleavage of glycosidic bonds, can be monitored for quantitative analysis of fucosylated glycoforms. nih.gov

| Fragmentation Type | Description | Significance |

|---|---|---|

| Neutral Loss of Fucose | Loss of the fucose residue from the parent ion. | Indicates the presence of fucosylation. nih.gov |

| Y-ion Formation | Cleavage of glycosidic bonds, retaining the charge on the peptide/amino acid portion. | Linkage-specific fragments can be used for quantification. nih.gov |

| Oxonium Ions | Low mass fragment ions characteristic of specific monosaccharides (e.g., m/z 204.1 for HexNAc). | Provide general information about the glycan composition. nih.gov |

Computational Modeling and Dynamics of Glycoamino Acid Conformations

Computational methods, particularly molecular dynamics (MD) simulations, offer a powerful approach to investigate the conformational landscape and dynamics of glycoamino acids that are often difficult to capture through experimental techniques alone. glycoforum.gr.jp MD simulations can provide insights into the preferred conformations of the glycosidic linkages, the flexibility of the sugar rings, and the interactions with the solvent. nih.govnih.gov

The accuracy of these simulations is highly dependent on the force field used, which is a set of parameters that describe the potential energy of the system. acs.orgresearchgate.net Several force fields have been developed specifically for carbohydrates, such as GLYCAM and the carbohydrate parameters within the CHARMM and AMBER force fields. glycoforum.gr.jpbiorxiv.org These force fields are parameterized to reproduce experimental data and quantum mechanical calculations, and they are essential for accurately modeling the unique structural features of glycans, such as the anomeric effect. glycoforum.gr.jpbiorxiv.org

For a molecule like Fucosyl-N-acetylglucosaminylasparagine, MD simulations could be used to:

Determine the preferred rotational angles (phi and psi) of the α1→6 and β1-N glycosidic linkages.

Analyze the puckering of the fucose and N-acetylglucosamine rings and any conformational exchange between different chair or boat forms. nih.gov

Investigate the role of intramolecular hydrogen bonds in stabilizing specific conformations.

Simulate the interaction of the glycoamino acid with water molecules to understand its hydration shell.

By comparing the results of these simulations with experimental data from techniques like NMR, a more complete and dynamic picture of the molecular architecture of Fucosyl-N-acetylglucosaminylasparagine can be obtained. glycoforum.gr.jp

Biosynthetic Pathways and Enzymatic Mechanisms of Fucosyl N Acetylglucosaminylasparagine

Hexosamine Biosynthetic Pathway (HBP) and UDP-N-acetylglucosamine Formation

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that produces uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.gov This activated sugar is a fundamental building block for the synthesis of N-glycans. frontiersin.org The HBP integrates several key nutrients, including glucose, glutamine, acetyl-CoA, and UTP, positioning it as a central sensor for the cell's metabolic state. nih.govfrontiersin.org The pathway begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis, and proceeds through a series of four enzymatic reactions to generate UDP-GlcNAc. frontiersin.orgresearchgate.net This product is essential for initiating the assembly of the oligosaccharide precursor on the dolichol phosphate (B84403) carrier in the endoplasmic reticulum, a foundational step in N-glycosylation. frontiersin.orgnih.gov

The first and rate-limiting step of the HBP is catalyzed by glucosamine-6-phosphate synthase (GlmS), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govebi.ac.uk This enzyme facilitates the conversion of fructose-6-phosphate (Fru6P) and glutamine into glucosamine-6-phosphate (GlcN6P) and glutamate. ebi.ac.uk GlmS is a complex enzyme composed of two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia (B1221849), and a C-terminal isomerase domain that utilizes this ammonia to convert Fru6P into GlcN6P. ebi.ac.uk

The activity of GlmS is tightly regulated to maintain cellular homeostasis of UDP-GlcNAc. In Escherichia coli, the expression of the glmS gene is subject to a negative feedback loop at the post-transcriptional level, where the end product of the reaction, GlcN-6-P, inhibits its own synthesis. nih.gov This regulation involves a small RNA, GlmZ, which positively controls the glmS mRNA. nih.gov In human cells, the expression and activity of different GFAT isoforms are also subject to complex regulation, responding to cellular nutrient status to modulate UDP-GlcNAc pools. oup.com For instance, silencing of GFAT1 in keratinocytes leads to a reduction in UDP-GlcNAc levels, highlighting its critical role. oup.com Conversely, enzymes like glucosamine-6-phosphate deaminases (GNPDAs), which can catalyze the reverse reaction, are also regulated to fine-tune the flux through the pathway. oup.commdpi.com

The final step in the de novo synthesis of UDP-GlcNAc is catalyzed by N-acetylglucosamine-1-phosphate uridylyltransferase (GlcNAc1pUT), also known as UDP-N-acetylglucosamine pyrophosphorylase (UAP). frontiersin.orgresearchgate.net This enzyme catalyzes the reversible reaction between N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and uridine triphosphate (UTP) to form UDP-GlcNAc and pyrophosphate. frontiersin.org

GlcNAc1pUT is essential for providing the UDP-GlcNAc required for protein N-glycosylation. frontiersin.org Studies in Arabidopsis have shown that interfering with the expression of GlcNAc1pUTs impairs the synthesis of UDP-GlcNAc, leading to altered protein N-glycosylation and developmental defects. frontiersin.org In prokaryotes, the equivalent enzyme, GlmU, is a bifunctional enzyme that also possesses acetyltransferase activity. nih.gov Structural and biochemical studies of GlmU have revealed its high specificity for its natural substrates, UTP and GlcNAc-1-P, ensuring the efficient production of UDP-GlcNAc for cell wall biosynthesis. nih.gov

Fucose Biosynthesis and GDP-Fucose Metabolism

L-fucose is a deoxyhexose sugar that is a common terminal modification on many N-linked glycans. oup.com All fucosyltransferases use an activated form of fucose, guanosine (B1672433) diphosphate-fucose (GDP-fucose), as the fucose donor. oup.com Mammalian cells utilize two primary pathways to synthesize GDP-fucose: the de novo pathway and the salvage pathway. oup.comreactome.org

The de novo pathway is the major source of GDP-fucose and begins with GDP-mannose. reactome.orgnih.gov This precursor is converted to GDP-fucose in a two-step process catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3). rupress.orgnih.gov This pathway is constitutively active and its upregulation has been linked to inflammation and tumorigenesis. nih.gov

The salvage pathway provides a secondary route for GDP-fucose synthesis from free fucose, which can be derived from dietary sources or the breakdown of glycoproteins. rupress.org This pathway involves the phosphorylation of fucose by fucokinase (FCSK) to form fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT). rupress.orgnih.gov Once synthesized in the cytosol, GDP-fucose is transported into the Golgi apparatus by a specific GDP-fucose transporter (FUCT1), where it becomes available for fucosylation reactions. nih.gov Recent research suggests that GDP-fucose may exist in distinct metabolic pools within the cell, with different fucosyltransferases potentially drawing from different pools depending on their origin (de novo, salvage, or exogenous). rupress.org

Enzymology of Fucosyltransferase Action in N-Glycan Assembly

Fucosyltransferases (FUTs) are a family of enzymes that catalyze the transfer of fucose from GDP-fucose to acceptor substrates, such as N-glycans. wikipedia.org These enzymes are highly specific, creating distinct linkages that contribute to the vast diversity of glycan structures. oup.com

Core fucosylation, the addition of an α-1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) residue attached to the asparagine of the polypeptide chain, is a critical modification in mammalian N-glycans. nih.govnih.gov This reaction is exclusively catalyzed by α-1,6-fucosyltransferase, commonly known as FUT8. wikipedia.orgnih.govacs.org

The substrate specificity of FUT8 is complex and has been a subject of extensive research. Early in vitro studies suggested that FUT8 requires the presence of a GlcNAc on the α1,3-mannose arm of the N-glycan for its activity. nih.gov However, more recent findings have challenged this, showing that high-mannose N-glycans lacking this feature can be efficiently core-fucosylated when presented in an appropriate protein or peptide context. acs.orgnih.gov This indicates that the polypeptide environment plays a significant role in modulating FUT8 activity. nih.gov Structural studies of FUT8 in complex with its substrates have provided insights into the molecular basis for its specificity, revealing an induced-fit mechanism and how binding site complementarity governs substrate affinity. nih.govuu.nl The importance of core fucosylation is underscored by the severe phenotypes observed in FUT8 knockout mice, which include defects in development and cellular signaling. nih.govuu.nl

Besides core fucosylation, fucose can be added to the outer arms of N-glycans in various linkages by other fucosyltransferases. nih.gov These enzymes exhibit distinct but sometimes overlapping specificities for their acceptor substrates, contributing to the generation of important glycan epitopes like the Lewis antigens. oup.com

α1,2-Fucosyltransferases (FUT1, FUT2): These enzymes add fucose in an α1,2-linkage to terminal galactose residues. nih.gov

α1,3/4-Fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): This group of enzymes primarily adds fucose in an α1,3-linkage to GlcNAc residues in type 2 (Galβ1-4GlcNAc) chains, forming the Lewis X (LeX) structure. oup.comnih.govresearchgate.net Some members, like FUT3, can also create α1,4-linkages to GlcNAc in type 1 (Galβ1-3GlcNAc) chains. nih.gov The expression of these enzymes is highly regulated and cell-type specific, allowing for precise control over the synthesis of fucosylated structures. nih.gov For example, FUT9 is responsible for LeX synthesis in neurons, while other FUTs are active in different cell types. researchgate.net The specific combination of fucosyltransferases and other glycosyltransferases expressed by a cell determines the final array of complex fucosylated N-glycans on its surface. acs.org

Subcellular Localization of Biosynthetic Machinery

The biosynthesis of fucosyl-N-acetylglucosaminylasparagine is a spatially organized process within the cell, primarily occurring in the Golgi apparatus. The key enzyme responsible for this modification is α1,6-fucosyltransferase, also known as FUT8. The localization of FUT8 to the medial-Golgi is crucial for its function, as it acts on N-glycans after they have been processed by early-acting glycosidases and before the subsequent action of other glycosyltransferases in the later Golgi compartments.

The substrate for FUT8, GDP-fucose, is synthesized in the cytoplasm and then transported into the Golgi apparatus by a specific GDP-fucose transporter. This ensures a ready supply of the donor substrate for the fucosylation reaction. The coordinated localization of the biosynthetic enzymes and the transporter protein within the Golgi complex is essential for the efficient and correct fucosylation of N-glycans.

| Component | Primary Subcellular Localization | Function in Fucosylation |

| α1,6-fucosyltransferase (FUT8) | Medial-Golgi Apparatus | Catalyzes the transfer of fucose to the asparagine-linked GlcNAc. |

| GDP-fucose Transporter | Golgi Apparatus Membrane | Transports the fucose donor substrate (GDP-fucose) from the cytoplasm into the Golgi lumen. |

| Enzymes for GDP-fucose synthesis | Cytoplasm | Synthesize GDP-fucose from GTP and fucose-1-phosphate. |

Genetic Regulation of Fucosyl-N-acetylglucosaminylasparagine Biosynthesis

The biosynthesis of fucosyl-N-acetylglucosaminylasparagine is tightly controlled at the genetic level, primarily through the regulation of the FUT8 gene, which encodes the α1,6-fucosyltransferase. The expression of FUT8 is influenced by various transcription factors and signaling pathways, ensuring that core fucosylation levels are maintained appropriately in different cell types and under various physiological conditions.

Several transcription factors have been identified to bind to the promoter region of the FUT8 gene and modulate its expression. For instance, the transcription factor Runx1 has been shown to be a positive regulator of FUT8 expression. Additionally, the hepatocyte nuclear factor 1α (HNF-1α) is another key transcription factor that can regulate FUT8 expression, particularly in liver cells.

Signaling pathways also play a significant role in the regulation of FUT8 expression. The transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth and differentiation, has been shown to upregulate FUT8 expression. This upregulation is mediated by the Smad family of transcription factors, which are downstream effectors of the TGF-β pathway.

| Regulatory Factor | Effect on FUT8 Gene Expression | Associated Signaling Pathway/Context |

| Runx1 | Positive regulator | Hematopoiesis and cancer |

| Hepatocyte Nuclear Factor 1α (HNF-1α) | Regulator | Liver-specific gene expression |

| Smad proteins | Upregulation | TGF-β signaling pathway |

The intricate genetic regulation of FUT8 highlights the importance of maintaining precise levels of core fucosylation for cellular homeostasis and function. Dysregulation of FUT8 expression has been linked to various diseases, including cancer and developmental disorders.

Catabolic Pathways and Enzymatic Degradation of Fucosyl N Acetylglucosaminylasparagine

Glycosylasparaginase Activity and Hydrolysis of the N-Glycosidic Bond

Glycosylasparaginase, also known as aspartylglucosaminidase, is an amidohydrolase that plays a crucial role in the catabolism of N-linked glycoproteins. nih.govnih.gov This enzyme catalyzes the hydrolysis of the amide bond linking the anomeric carbon of N-acetylglucosamine (GlcNAc) to the amide nitrogen of an asparagine (Asn) residue. nih.gov In the specific context of Fucosyl-N-acetylglucosaminylasparagine degradation, this cleavage occurs after the fucose moiety has been removed. nih.gov

In the microbial pathway identified in Lactobacillus casei, the glycosylasparaginase AsnA2 is responsible for this step. nih.govnih.gov Once the upstream enzyme AlfC defucosylates the molecule to produce GlcNAc-Asn, AsnA2 acts on this substrate. nih.gov The hydrolysis reaction breaks the N-glycosidic linkage, releasing L-aspartate and N-acetylglucosamine (GlcNAc). nih.govnih.gov The liberated GlcNAc can then be further metabolized by the bacterium as a fermentable carbon source. nih.gov This enzymatic action is a critical step, as it separates the glycan portion from the amino acid, allowing both components to enter distinct metabolic pathways. nih.govresearchgate.net

Alpha-L-Fucosidase Mechanisms in Defucosylation

Alpha-L-fucosidases are glycoside hydrolases that catalyze the cleavage of α-L-fucosyl linkages from various glycoconjugates. nih.govwikipedia.org These enzymes are classified into glycoside hydrolase (GH) families 29 and 95 based on their sequence and structure. nih.govwikipedia.org The removal of fucose, or defucosylation, is often the initial and rate-limiting step in the degradation of fucosylated glycans.

The general reaction catalyzed by α-L-fucosidase is: An α-L-fucoside + H₂O ⇌ L-fucose + an alcohol wikipedia.org

A key feature of α-L-fucosidases is their regiospecificity, meaning they selectively cleave fucose linked at specific positions. The α-L-fucosidase AlfC from the commensal bacterium Lactobacillus casei exhibits strict specificity for the α-1,6-fucosyl linkage. nih.govnih.gov This is significant because this particular linkage, known as core fucose, is characteristic of N-glycans in mammals. nih.govnih.gov

Structural and mechanistic studies of AlfC reveal that it creates a specific aromatic subsite adjacent to the active site. nih.gov This subsite is tailored to accommodate the N-acetylglucosamine (GlcNAc) residue when it is linked to fucose via an α(1,6)-bond, thereby ensuring the enzyme's high specificity. nih.gov This precise recognition allows bacteria like L. casei to efficiently target and initiate the breakdown of host-derived core-fucosylated N-glycopeptides. nih.govnih.gov

Kinetic studies of fucosidases confirm their substrate preferences and catalytic efficiency. AlfC from Lactobacillus casei has been shown to act efficiently on substrates containing the Fuc-α(1,6)-GlcNAc structure. nih.gov Besides their hydrolytic activity, many glycosidases, including fucosidases, can catalyze transglycosylation reactions, where the fucosyl moiety is transferred to an acceptor other than water. researchgate.netnih.gov

In a comparative study, the α-L-fucosidase AlfC demonstrated a significantly higher capacity for transglycosylation compared to another fucosidase from the same organism, AlfB. nih.gov When using p-nitrophenyl-α-L-fucopyranoside as a donor and GlcNAc as an acceptor, AlfC was able to convert up to 56% of the donor into the transfucosylation product, Fucosyl-α-1,6-N-acetylglucosamine. nih.gov The ratio of transglycosylation to hydrolysis was 7.7-fold higher for AlfC than for AlfB, highlighting its efficiency in forming the α-1,6 linkage. nih.gov

Table 1: Transfucosylation Efficiency of L. casei α-L-Fucosidases

N-Acetylglucosaminidase Action in Sequential Glycan Hydrolysis

N-acetylglucosaminidases are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-glucosamine (GlcNAc) residues from oligosaccharides and glycoconjugates. ebi.ac.uk In a sequential degradation pathway of a larger glycan structure built upon Fucosyl-N-acetylglucosaminylasparagine, an N-acetylglucosaminidase would act after the terminal fucose and other outer sugars have been removed.

However, in the specific microbial pathway for Fuc-α(1,6)-GlcNAc-Asn, the glycan is not extended beyond the core structure. nih.govnih.gov After defucosylation by AlfC and hydrolysis of the asparagine linkage by AsnA2, the product is free N-acetylglucosamine (GlcNAc). nih.gov This GlcNAc monomer is then catabolized directly. The first step in bacterial GlcNAc metabolism is typically phosphorylation to form GlcNAc-6-phosphate. researchgate.net This is accomplished by a sugar kinase, an enzyme identified as SugK in the L. casei gene cluster. nih.govnih.gov The resulting GlcNAc-6-phosphate is then deacetylated and deaminated to enter central glycolytic pathways, providing energy for the cell. researchgate.netnih.gov

Microbial Catabolism of Fucosyl-N-acetylglucosaminylasparagine

The ability of gut microbiota to metabolize host-derived molecules is a key factor in their survival and colonization of the gastrointestinal tract. nih.govnih.gov The catabolism of Fucosyl-N-acetylglucosaminylasparagine is a prime example of this metabolic adaptation, with specific bacteria possessing dedicated genetic systems for its breakdown. nih.govplos.org

Research has identified a specific gene cluster in the commensal species Lactobacillus casei strain BL23 that is dedicated to the catabolism of Fuc-α(1,6)-GlcNAc-Asn. nih.govnih.gov This cluster, named alf-2, contains all the necessary genes for the transport and enzymatic breakdown of this glycoamino acid. nih.govnih.gov

The alf-2 gene cluster includes genes encoding for a permease to transport the substrate into the cell, the specific fucosidase and glycosylasparaginase for its breakdown, and other enzymes for subsequent processing of the resulting components. nih.govnih.gov Knockout mutant studies have confirmed that the genes alfH (permease), alfC (α-L-fucosidase), asnA2 (glycosylasparaginase), sugK (sugar kinase), and asdA (aspartate 4-decarboxylase) are all essential for the efficient utilization of Fuc-α(1,6)-GlcNAc-Asn. nih.govnih.gov The presence of the fucose moiety is crucial, as it appears to be required for the substrate to be transported by the AlfH permease. nih.gov

Table 2: Key Enzymes in the alf-2 Gene Cluster of Lactobacillus casei for Fuc-α(1,6)-GlcNAc-Asn Catabolism

Interactive Table

| Gene | Enzyme | Function in the Pathway | Reference |

|---|---|---|---|

| alfH | MFS Permease | Transports Fuc-α(1,6)-GlcNAc-Asn into the cell | nih.govnih.gov |

| alfC | α-L-Fucosidase | Removes the α-1,6-linked fucose, producing GlcNAc-Asn | nih.govnih.govnih.gov |

| asnA2 | Glycosylasparaginase | Hydrolyzes GlcNAc-Asn to release N-acetylglucosamine and L-aspartate | nih.govnih.gov |

| sugK | Sugar Kinase | Phosphorylates the liberated N-acetylglucosamine | nih.govnih.gov |

| asdA | Aspartate 4-decarboxylase | Metabolizes the liberated L-aspartate | nih.govnih.gov |

| alfR2 | Transcriptional Regulator | Controls the induction of the alf-2 gene cluster | nih.govnih.gov |

Regulatory Networks in Microbial Utilization

The microbial decision to utilize Fucosyl-N-acetylglucosaminylasparagine is a tightly controlled process, governed by sophisticated regulatory networks that ensure the energetically efficient expression of the necessary catabolic machinery. These networks are typically responsive to the presence of the specific substrate, allowing microbes to adapt to the fluctuating availability of this host-derived nutrient.

A prime example of such a regulatory network has been extensively characterized in the commensal bacterium Lactobacillus casei. nih.govnih.gov This bacterium possesses a specific gene cluster, designated alf-2, which is dedicated to the catabolism of Fucosyl-α-1,6-N-acetylglucosaminylasparagine (6’FN-Asn). nih.govnih.gov The expression of the genes within this cluster is under the control of a transcriptional regulator named AlfR2. nih.govnih.gov In the absence of 6’FN-Asn, AlfR2 is presumed to repress the transcription of the alf-2 genes. However, when 6’FN-Asn is present, it acts as an inducer, likely by binding to AlfR2 and causing a conformational change that alleviates repression, thereby switching on the expression of the catabolic genes. nih.govnih.gov Notably, the glycan portion of the molecule alone is not sufficient to induce this expression, highlighting the specificity of the regulatory system for the intact glycoamino acid. nih.gov

In the broader context of the gut microbiome, particularly within the dominant phylum Bacteroidetes, the utilization of complex glycans is often orchestrated by Polysaccharide Utilization Loci (PULs). nih.govscienceopen.com These are co-regulated gene clusters that encode all the necessary proteins for the binding, import, and degradation of a specific polysaccharide. nih.gov While a specific PUL for Fucosyl-N-acetylglucosaminylasparagine has not been explicitly defined in Bacteroides species in the available research, it is known that these bacteria up-regulate a large number of PULs in response to mucin O-glycans, which are rich in fucose and N-acetylglucosamine. scienceopen.com The regulation of these PULs is complex, often involving a sensor-regulator system where a sensor protein detects the presence of the target glycan and initiates a signaling cascade that leads to the expression of the PUL genes. nih.gov It is plausible that a similar regulatory logic applies to the utilization of N-glycan-derived structures like Fucosyl-N-acetylglucosaminylasparagine.

Intracellular and Extracellular Degradation Processes

Microbes have evolved two primary strategies for the degradation of complex nutrients like Fucosyl-N-acetylglucosaminylasparagine: intracellular and extracellular degradation. The choice of strategy depends on the specific organism and the nature of the substrate.

Intracellular Degradation: This "selfish" strategy involves the transport of the intact substrate into the cell before its breakdown. The well-characterized pathway in Lactobacillus casei serves as a clear model for the intracellular catabolism of Fucosyl-N-acetylglucosaminylasparagine. nih.govnih.gov The process is initiated by the AlfH protein, a permease from the major facilitator superfamily (MFS), which transports the entire Fuc-GlcNAc-Asn molecule across the bacterial cell membrane. nih.gov A critical feature of this transport system is its specificity; the presence of the fucose moiety is essential for recognition and transport by AlfH. nih.gov

Once inside the cytoplasm, the degradation cascade begins. The first step is the removal of the fucose residue by the α-L-fucosidase, AlfC. nih.govnih.gov This is followed by the action of the glycosylasparaginase, AsnA2, which cleaves the amide bond between the N-acetylglucosamine (GlcNAc) and the asparagine residue. nih.govnih.gov This releases aspartate and GlcNAc. The GlcNAc is then phosphorylated by a sugar kinase, SugK, channeling it into glycolysis for energy production. nih.gov This entire process occurring within the cell ensures that all the breakdown products are exclusively available to the bacterium that expended the energy to import the substrate.

Extracellular Degradation: In contrast, an extracellular degradation strategy involves the secretion of enzymes into the surrounding environment to break down large molecules into smaller components that can then be imported. While a complete extracellular pathway for Fucosyl-N-acetylglucosaminylasparagine has not been fully elucidated for a single organism, the components for such a strategy are present in the gut microbiome. Many gut bacteria, including species of Bifidobacterium and Ruminococcus, are known to secrete a variety of glycoside hydrolases, such as fucosidases and N-acetylglucosaminidases, that can act on mucin glycans. nih.govresearchgate.netnih.gov

It is conceivable that some microbes employ a multi-step extracellular process. For instance, secreted fucosidases could first cleave the fucose from Fucosyl-N-acetylglucosaminylasparagine present on the surface of shed epithelial cells or in mucus. nih.gov Subsequently, extracellular proteases or peptidases could cleave the peptide bonds, and a glycosylasparaginase could then separate the glycan from the asparagine. The released monosaccharides and amino acids would then be available for uptake by the secreting organism, as well as by other members of the microbial community in a process known as cross-feeding. This cooperative approach to nutrient acquisition is a hallmark of the gut ecosystem. nih.gov

The ability of some Bifidobacterium species to degrade mucin involves both extracellular and cell-surface-anchored enzymes, suggesting a hybrid strategy. nih.govoup.com They can release oligosaccharides from mucin extracellularly, which are then imported for further metabolism. oup.com This highlights the diverse and adaptable strategies employed by gut microbes to thrive on host-derived glycans.

Advanced Analytical Methodologies for Fucosyl N Acetylglucosaminylasparagine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the isolation and quantification of Fucosyl-N-acetylglucosaminylasparagine from complex biological matrices. The choice of chromatographic method depends on the specific analytical goal, whether it is high-resolution separation or broad-scale metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-linked glycopeptides. nih.gov It offers high resolution and sensitivity for the separation and quantification of these complex molecules. In the context of Fucosyl-N-acetylglucosaminylasparagine, reversed-phase HPLC is commonly employed to separate the glycopeptide from a proteolytic digest of a glycoprotein (B1211001). nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Furthermore, techniques such as hydrophilic interaction liquid chromatography (HILIC) are particularly effective for enriching N-linked glycopeptides from complex samples like human serum prior to mass spectrometry analysis. nih.govmdpi.com The use of fluorescence-labeled acceptor substrates can also be analyzed by HPLC to monitor enzymatic reactions involving N-acetylglucosaminyltransferases. nih.gov Multidimensional HPLC mapping methods are also being developed for the structural analysis of more complex sulfated N-glycans. researchgate.net

Table 1: Illustrative HPLC Parameters for Glycopeptide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase; Amide | Separation based on hydrophobicity or hydrophilicity. researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water with formic acid | Elution of peptides and glycopeptides. |

| Gradient | Linear gradient of increasing organic solvent | To elute compounds with varying polarities. |

| Flow Rate | 1.0 - 1.2 mL/min | To ensure optimal separation and peak shape. nih.govresearchgate.net |

| Temperature | 30 - 37 °C | To maintain consistent retention times. nih.govresearchgate.net |

| Detection | UV Absorbance (214 nm); Fluorescence | Detection of peptide bonds or fluorescent labels. |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of small molecular metabolites, including monosaccharides derived from the hydrolysis of Fucosyl-N-acetylglucosaminylasparagine. nih.gov Due to the non-volatile nature of sugars, chemical derivatization is required to make them amenable to GC analysis. nih.gov A common derivatization process involves methoxyamination followed by trimethylsilylation to increase the volatility of the sugar components. mdpi.com

This technique provides high separation efficiency, which is crucial for distinguishing between stereoisomers of N-acetylhexosamines that have identical masses and similar fragmentation patterns. nih.gov GC-MS-based metabolite profiling can cover a wide range of metabolites, from polar to non-polar compounds, and is capable of distinguishing individual sugars. illinois.edu The identification of metabolites is typically achieved by comparing their retention times and mass spectra to those in established libraries like the NIST library. nih.govresearchgate.net

Table 2: Example GC-MS Parameters for Monosaccharide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Methoxyamination and Trimethylsilylation | To increase the volatility of the sugar analytes. mdpi.com |

| Column | Capillary column (e.g., DB-5ms) | High-resolution separation of derivatized sugars. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. nih.gov |

| Temperature Program | Ramped from ~70°C to ~310°C | To separate compounds with different boiling points. nih.gov |

| Ionization | Electron Ionization (EI) at 70 eV | To generate reproducible mass spectra for library matching. nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. nih.gov |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of Fucosyl-N-acetylglucosaminylasparagine. It provides information on molecular weight, glycan composition, and peptide sequence.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for the comprehensive analysis of N-linked glycopeptides. nih.govnih.gov This technique allows for the separation of glycopeptides by LC, followed by their detection and fragmentation by MS/MS. nih.govnih.gov In a typical data-dependent acquisition (DDA) mode, precursor ions are selected based on their intensity in the initial MS scan and then subjected to fragmentation to generate MS/MS spectra. nih.gov

The resulting MS/MS spectra contain fragment ions from both the peptide backbone and the glycan moiety. The analysis of these spectra allows for the determination of the peptide sequence and the identification of the glycosylation site. springernature.com Software tools are then used to match the experimental spectra against protein sequence databases to identify the glycoprotein from which the glycopeptide originated. nih.gov

Table 3: Key Mass Spectrometry Parameters for N-Glycopeptide Identification

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for large, non-volatile molecules. |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | For high-resolution and accurate mass measurements. springernature.com |

| Precursor Mass Range | 700–2000 m/z | Glycopeptides typically have higher mass-to-charge ratios than peptides. semanticscholar.org |

| Charge States | 2–7 | To select the appropriate precursor ions for fragmentation. mdpi.comsemanticscholar.org |

| Fragmentation Method | Higher-energy C-trap Dissociation (HCD) | To generate fragment ions from both the peptide and glycan. |

| Mass Tolerance | < 10 ppm | For accurate identification of glycopeptides from databases. mdpi.comsemanticscholar.org |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Fragmentation analysis within the mass spectrometer is crucial for elucidating the structure of the glycan portion of Fucosyl-N-acetylglucosaminylasparagine, including the determination of linkages between the monosaccharide units. When a glycopeptide is fragmented, a series of characteristic ions are produced.

The fragmentation of the glycosidic bonds results in B- and Y-type ions, which correspond to fragments containing the non-reducing and reducing ends of the glycan, respectively. The mass differences between these sequential fragment ions allow for the deduction of the monosaccharide sequence. Furthermore, cross-ring fragmentation can provide information about the linkage positions between the sugar residues. By using different fragmentation energies, it is possible to selectively fragment the glycan portion or the peptide backbone. semanticscholar.org Lower collision energies tend to fragment the glycan, while higher energies are required to fragment the more stable peptide bonds. semanticscholar.org This differential fragmentation is key to piecing together the complete structure of the glycopeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-dimensional (1D) ¹H NMR spectra can provide key information about the sample, such as the presence of deoxysugars like fucose. unina.it However, due to significant signal overlap in complex molecules, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. unina.it Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connectivity between protons and carbons within and between sugar residues. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for defining the conformation and linkage geometry of the glycan. nih.govnih.gov

Table 4: Common NMR Experiments for Glycopeptide Structural Analysis

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number and type of protons, including anomeric protons and signals from fucose and N-acetyl groups. researchgate.netmdpi.com |

| COSY | Identifies scalar-coupled protons, helping to trace the proton network within each sugar ring. |

| TOCSY | Correlates all protons within a spin system, allowing for the identification of all protons belonging to a single monosaccharide residue. |

| HSQC | Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals. unina.it |

| HMBC | Shows correlations between protons and carbons over two or three bonds, which is critical for determining the linkage positions between sugar units. |

| NOESY/ROESY | Detects through-space correlations between protons, providing information on the 3D structure and glycosidic bond conformations. nih.govnih.gov |

This table outlines common NMR experiments and their primary applications in the structural analysis of glycopeptides.

Enzymatic Assays for Activity and Specificity Profiling

Enzymatic assays are fundamental in characterizing the enzymes that synthesize, modify, or degrade Fucosyl-N-acetylglucosaminylasparagine structures. These assays provide critical data on enzyme activity, substrate specificity, and kinetic parameters. A common approach involves the use of synthetic substrates that produce a detectable signal upon enzymatic cleavage. For instance, α-L-fucosidases, enzymes that cleave fucose residues, can be assayed using the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside. The enzymatic release of p-nitrophenol can be quantified spectrophotometrically, providing a measure of enzyme activity.

Similarly, the activity of β-N-acetylglucosaminidases can be determined using substrates like 4-Nitrophenyl N-acetyl-β-D-glucosaminide, where the release of p-nitrophenol is also measured colorimetrically sigmaaldrich.com. Beyond simple activity measurements, enzymatic assays are crucial for defining the specific linkages targeted by these enzymes. Transfucosylation assays, for example, utilize a donor substrate such as p-nitrophenyl-α-L-fucopyranoside and an acceptor like N-acetylglucosamine (GlcNAc). The reaction products, which can include fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine, are then analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the regiospecificity of the fucosidase nih.govnih.gov.

These assays are not limited to glycosidases. The activity of glycosyltransferases, such as fucosyltransferases, which are responsible for adding fucose to the N-acetylglucosaminylasparagine core, can also be profiled. These assays often involve radiolabeled sugar donors (e.g., GDP-fucose) and the detection of the radiolabeled product. The specificity of these enzymes for their acceptor substrates is a key area of investigation, as it dictates the final glycan structure.

The following table summarizes various enzymatic assays relevant to the study of enzymes acting on fucosylated N-glycans.

| Enzyme Type | Principle of Assay | Example Substrates | Detection Method | Information Gained |

| α-L-Fucosidase | Cleavage of a chromogenic or fluorogenic substrate. | p-nitrophenyl-α-L-fucopyranoside | Spectrophotometry | Total enzyme activity |

| β-N-Acetylglucosaminidase | Hydrolysis of a synthetic substrate to release a detectable molecule. | 4-Nitrophenyl N-acetyl-β-D-glucosaminide | Colorimetry sigmaaldrich.com | Enzyme activity |

| Fucosidase (Specificity) | Transfer of fucose from a donor to a specific acceptor molecule. | Donor: p-nitrophenyl-α-L-fucopyranoside; Acceptor: N-acetylglucosamine | HPLC, NMR | Linkage specificity (e.g., α-1,3 vs. α-1,6) nih.govnih.gov |

| Fucosyltransferase | Transfer of a labeled fucose from a donor to an acceptor glycan. | Donor: GDP-[¹⁴C]fucose; Acceptor: Asialofetuin | Scintillation counting | Enzyme activity and substrate specificity |

Glycan Array Technologies for Binding Specificity Analysis

Glycan array technology is a powerful high-throughput method for investigating the binding specificities of glycan-binding proteins (GBPs), such as lectins, antibodies, and toxins, to a wide variety of carbohydrate structures. This technology is particularly valuable for understanding the recognition of complex glycans like Fucosyl-N-acetylglucosaminylasparagine. In a typical glycan array, a collection of diverse, structurally defined glycans are immobilized on a solid surface, such as a glass slide.

The array is then incubated with a fluorescently labeled GBP of interest. The binding of the protein to specific glycans on the array is detected by measuring the fluorescence at each spot. This provides a detailed profile of the protein's binding preferences, revealing subtle differences in specificity for closely related glycan structures. For instance, an array could be designed to include various fucosylated and non-fucosylated N-glycans to precisely map the binding determinants for a lectin that recognizes core-fucosylated structures.

Below is a hypothetical example of a glycan array designed to probe the binding specificity of a protein for fucosylated N-glycans.

| Glycan Structure on Array | Fucosylation | N-acetylglucosamine | Asparagine Linkage | Potential Binding Interaction |

| Fucα1-6GlcNAcβ1-Asn | Core α1-6 | Present | Present | High affinity for core fucosylation |

| GlcNAcβ1-Asn | Absent | Present | Present | Low to no affinity |

| Fucα1-3GlcNAcβ1-Asn | α1-3 | Present | Present | Specificity for Lewis X type structures |

| Fucα1-2Galβ1-4GlcNAcβ1-Asn | α1-2 | Present | Present | Specificity for Lewis Y type structures |

| Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4(Fucα1-6)GlcNAcβ1-Asn | Core α1-6 | Present | Present | Recognition of complex N-glycan with core fucose |

Radiolabeling Techniques for Metabolic Tracing and Enzyme Studies

Radiolabeling techniques are indispensable for tracing the metabolic fate of Fucosyl-N-acetylglucosaminylasparagine and for conducting sensitive enzyme assays. These methods involve the use of molecules in which one or more atoms have been replaced by a radioactive isotope, most commonly tritium (³H) or carbon-14 (¹⁴C). By introducing these radiolabeled precursors into cells or organisms, researchers can follow their incorporation into larger biomolecules and track their movement through metabolic pathways.

For studying the metabolism of fucosylated glycans, radiolabeled fucose, such as L-[1-¹⁴C]fucose, can be administered to cells or animals physiology.orgnih.gov. The labeled fucose is taken up by cells and incorporated into glycoproteins through the fucose salvage pathway nih.gov. The distribution of radioactivity in different tissues and cellular compartments can then be monitored over time, providing insights into the synthesis, transport, and degradation of fucosylated glycoconjugates.

In the context of enzyme studies, radiolabeled substrates are often used in assays for glycosyltransferases and glycosidases. For example, the activity of O-GlcNAc Transferase (OGT), an enzyme that adds N-acetylglucosamine to proteins, can be measured using [³H]UDP-GlcNAc as the sugar donor nih.gov. The transfer of the radiolabeled GlcNAc to a protein or peptide substrate can be quantified by measuring the radioactivity incorporated into the acceptor molecule. This approach offers high sensitivity, allowing for the detection of low levels of enzyme activity.

The choice of radioisotope and the position of the label within the molecule are critical considerations in experimental design. For instance, the use of [2-³H]mannose is highly specific for labeling mannose and fucose residues in glycans, as the tritium label is lost to water if the mannose is converted to other sugars nih.gov. This specificity is advantageous for selectively studying the metabolism of mannose-containing glycans, including N-glycans.

The following table outlines various radiolabeling strategies used in the study of fucosylated N-glycans.

| Radiolabeled Precursor | Isotope | Application | Detection Method | Key Findings |

| L-Fucose | ¹⁴C | Metabolic tracing of fucosylated glycoproteins in vivo. physiology.org | Scintillation counting of tissues and biofluids. | Elucidation of fucose uptake, incorporation into glycoproteins, and excretion pathways. physiology.orgdtic.mil |

| UDP-N-acetylglucosamine | ³H | In vitro assay for O-GlcNAc Transferase (OGT) activity. nih.gov | Scintillation counting of the protein acceptor. | Determination of kinetic parameters and inhibitor screening for OGT. nih.gov |

| Mannose | ³H | Specific metabolic labeling of mannose and fucose residues in glycans. nih.gov | Autoradiography, scintillation counting. | Tracing the synthesis and turnover of N-glycans. |

| Glucose | ¹³C | Stable isotope tracing of glucose flux into glycan biosynthesis pathways. | Mass spectrometry. | Quantifying the contribution of glucose to the synthesis of fucose and N-acetylglucosamine. |

Synthetic Strategies for Research Applications of Fucosyl N Acetylglucosaminylasparagine and Analogs

Chemical Synthesis of Glycoamino Acids and Glycopeptides

Purely chemical synthesis of fucosylated oligosaccharides and glycopeptides is a recognized but often challenging approach. The process is typically characterized as tedious and expensive. nih.gov It necessitates a multi-step procedure involving numerous protection and deprotection stages to achieve the desired stereoselectivity and regioselectivity of the glycosidic linkages. nih.gov This complexity makes purely chemical routes less practical for producing large quantities of these compounds.

To overcome the limitations of purely chemical methods, chemoenzymatic strategies have been developed, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach allows for a more controlled and efficient production of complex glycoconjugates. nih.govnih.gov

A common strategy involves the chemical synthesis of a core structure, which is then elaborated upon using specific enzymes. For instance, oligosaccharide precursors can be chemically synthesized through methods like stereoselective iterative glycosylation of a common intermediate. nih.gov These precursors are then subjected to enzymatic extension. The enzyme α1,6-fucosyltransferase (FUT8), for example, can be used to add a fucose residue to the core N-glycan structure. nih.gov Further enzymatic modifications using galactosyltransferases and sialyltransferases can then generate a diverse array of core-fucosylated asymmetrical N-glycans. nih.gov

Another chemoenzymatic method involves the solid-phase chemical synthesis of a peptide containing an N-acetylglucosamine (GlcNAc) moiety attached to an asparagine residue. nih.gov This step can be performed with high yield using methods like the dimethylphosphinothioic mixed anhydride (B1165640) method, which avoids the need to protect the hydroxyl groups of the sugar. nih.gov In a subsequent step, a complex oligosaccharide can be transferred to this GlcNAc-peptide via transglycosylation, catalyzed by a microbial endoglycosidase such as endo-β-N-acetylglucosaminidase from Mucor hiemalis. nih.gov This combined approach provides a powerful route to generating homogeneous glycoproteins and glycopeptides for research. nih.govnih.gov

Metabolic Engineering of Microbial Systems for Biosynthesis

Metabolic engineering offers a powerful alternative for producing valuable compounds like N-acetylglucosamine (GlcNAc), a crucial precursor for the synthesis of the target molecule, by reprogramming the metabolism of microorganisms. nih.govresearchgate.net This in vivo approach leverages the cell's own machinery to convert simple, inexpensive starting materials like glucose into the desired product. nih.govmdpi.com

Escherichia coli has been a primary target for this type of engineering due to its well-understood genetics and rapid growth. nih.gov By modifying its metabolic pathways, E. coli can be transformed into a microbial factory for producing high titers of GlcNAc. nih.govbiotechresources.com This strategy avoids the potential for shellfish protein contamination associated with traditional chitin (B13524) hydrolysis and is not limited by the availability of raw chitin. nih.gov

The core of this strategy involves redirecting the flow of metabolites towards the desired product. This is achieved by overexpressing key biosynthetic enzymes and inactivating catabolic genes that would otherwise degrade the product or its intermediates. nih.gov For instance, engineering a novel pathway by co-expressing glucosamine-6-P N-acetyltransferase (GNA1) with an improved glucosamine (B1671600) synthase has led to the production of high levels of GlcNAc in the growth medium. biotechresources.com This approach has successfully yielded over 110 g/L of N-acetylglucosamine in a simple fermentation process, demonstrating its industrial potential. nih.gov

A key technique in metabolic engineering is the targeted overexpression of genes encoding enzymes in the desired biosynthetic pathway. nih.gov In the context of producing precursors for Fucosyl-N-acetylglucosaminylasparagine, the overexpression of genes in the hexosamine biosynthesis pathway (HBP) is critical.

In E. coli, the overexpression of glucosamine synthase (glmS), which converts fructose-6-P to glucosamine-6-P, is a crucial first step. nih.gov However, the wild-type GlmS enzyme is strongly inhibited by its product, glucosamine-6-P. To overcome this bottleneck, improved enzyme variants were generated through error-prone PCR and screening, leading to a product-resistant enzyme that, when overexpressed, dramatically increased production. nih.gov The pathway was then extended by overexpressing a heterologous glucosamine-6-P N-acetyltransferase (GNA1), which converts glucosamine-6-P to N-acetylglucosamine-6-P, ultimately leading to the secretion of high levels of GlcNAc. nih.govbiotechresources.com

While often successful, this strategy can face challenges. For example, studies in plants involving the overexpression of N-acetylglucosamine-phosphate mutase (AtAGM) did not result in an increase in UDP-GlcNAc content. nih.gov This was attributed to feedback inhibition mechanisms within the pathway, highlighting that a successful overexpression strategy must consider the complex regulatory networks of the host organism. nih.gov

Pathway Optimization for Enhanced Yields

The efficient synthesis of Fucosyl-N-acetylglucosaminylasparagine (Fuc-GlcNAc-Asn) is critical for advancing research into the functional roles of core fucosylation in glycoproteins. Achieving high yields of this specific glycoamino acid requires a multi-faceted approach, integrating metabolic engineering of host organisms with chemoenzymatic strategies to overcome bottlenecks in the biosynthetic pathway. Optimization efforts primarily focus on three key areas: increasing the intracellular pools of essential precursors, enhancing the efficiency of the enzymatic coupling reactions, and engineering host systems for whole-cell biocatalysis.

Metabolic Engineering for Precursor Supply

The biosynthesis of Fuc-GlcNAc-Asn is fundamentally dependent on the availability of two activated sugar donors: guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose) and uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). Metabolic engineering of microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae, has proven to be a powerful strategy for overproducing these key precursors. nih.govnih.govillinois.edu

In E. coli, the production of GDP-L-fucose can be significantly enhanced by engineering and optimizing both the de novo and salvage pathways. researchgate.net The de novo pathway involves the expression of genes encoding enzymes like phosphomannomutase (ManB), mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (WcaG). researchgate.net Concurrently, the salvage pathway can be leveraged by expressing fucose kinase/fucose-1-phosphate guanylyltransferase (Fkp). researchgate.net To channel metabolic flux towards GDP-L-fucose, competing pathways are often inactivated through gene knockouts, such as those for lacZ, fucI, and fucK, which prevents the degradation or alternative utilization of fucose and lactose. researchgate.net

Similarly, the production of UDP-GlcNAc, the donor for the GlcNAc moiety, has been a major target for metabolic engineering. nih.govmdpi.com In E. coli, strategies include the overexpression of glucosamine-6-phosphate synthase (GlmS) and the inactivation of catabolic genes to prevent the breakdown of the product. nih.gov Since the native GlmS can be subject to feedback inhibition, protein engineering has been employed to generate variants with improved catalytic activity and reduced sensitivity to inhibitors, leading to substantial increases in N-acetylglucosamine titers. nih.gov In yeast, engineering the UDP-GlcNAc salvage pathway, for instance by introducing a GlcNAc transporter and kinase, allows the cells to utilize externally supplied GlcNAc, providing another route to boost the intracellular UDP-GlcNAc pool. researchgate.net

Chemoenzymatic Synthesis and Enzyme Optimization

With an ample supply of precursors, the next critical stage is the enzymatic assembly of the Fuc-GlcNAc-Asn structure. This is typically achieved through a series of chemoenzymatic steps.

First, the fucosylation of an N-acetylglucosamine acceptor is catalyzed by a fucosyltransferase (FucT). The choice of enzyme is crucial as it determines the specific linkage. For core fucosylation (α1,6-linkage), the α1,6-fucosyltransferase FUT8 is employed. nih.govyoungin.com Alternatively, α-L-fucosidases can be used in a transglycosylation reaction, where they catalyze the transfer of fucose from a donor like p-nitrophenyl-α-L-fucopyranoside to a GlcNAc acceptor. nih.gov Research has shown that different fucosidases exhibit distinct regioselectivity; for instance, α-L-fucosidases from Lactobacillus casei have been used to synthesize fucosyl-α-1,6-N-acetylglucosamine with high efficiency. nih.gov

The final and most challenging step is the covalent attachment of the Fuc-GlcNAc disaccharide to the asparagine side chain. This N-glycosidic linkage is formed by an oligosaccharyltransferase (OST). mdpi.comresearchgate.net In vitro, this can be accomplished by using a purified or solubilized OST enzyme complex, which catalyzes the transfer of the fucosylated glycan from a lipid-linked donor (like dolichyl pyrophosphate) to an acceptor peptide containing the Asn-X-Ser/Thr sequon. researchgate.netnih.govnih.gov To enhance yields, glycosynthase mutants of endoglycosidases, such as Endo-F3, have been developed. These engineered enzymes are devoid of hydrolytic activity but can efficiently transfer a glycan oxazoline (B21484) (an activated form of the glycan) to a GlcNAc-Asn acceptor, enabling a convergent and high-yield synthesis of the core-fucosylated glycoamino acid. nih.gov

A powerful alternative that bypasses the complexities of OST-catalyzed reactions is the "building block" approach. youngin.comnih.govresearchgate.net This strategy involves the chemical synthesis of a fucosylated N-acetylglucosaminyl azide (B81097), which is then reduced to a glycosylamine. This intermediate is subsequently coupled to the side-chain carboxyl group of an Fmoc-protected aspartic acid derivative to form the desired Fmoc-Asn(Fuc-GlcNAc)-OH building block. youngin.com This building block is then ready for incorporation into peptides via standard solid-phase peptide synthesis (SPPS). sigmaaldrich.comresearchgate.netnih.gov The efficiency of this route relies on optimizing each chemical coupling and deprotection step. youngin.com

The table below summarizes various enzymatic strategies that have been optimized for the synthesis of fucosylated glycans, a key step in producing Fucosyl-N-acetylglucosaminylasparagine.

| Enzyme Type | Source Organism | Acceptor Substrate | Linkage Formed | Reported Yield/Conversion | Reference |

| α-L-Fucosidase (AlfC) | Lactobacillus casei | N-acetylglucosamine | α-1,6 | Up to 56% conversion | nih.gov |

| α-L-Fucosidase | Porcine Liver | N-acetyllactosamine | α-1,2/α-1,3/α-1,6 | 13% overall (mixed isomers) | nih.gov |

| α1,6-Fucosyltransferase (FUT8) | Human | Asymmetrical N-glycan | α-1,6 | Well recognized substrate | nih.govyoungin.com |

| Endo-F3 (D165A/Q mutants) | Elizabethkingia meningoseptica | α1,6-fucosyl-GlcNAc-Asn | N/A (Transglycosylation) | High efficiency | nih.gov |

Development of Fucosyl-N-acetylglucosaminylasparagine Probes and Derivatization for Research Tools

The synthesis of derivatized forms of Fucosyl-N-acetylglucosaminylasparagine is essential for creating molecular probes to investigate its biological roles. These research tools are designed to detect, visualize, and quantify the interactions of core-fucosylated structures in complex biological systems. Key derivatization strategies include the incorporation of fluorescent tags, affinity labels like biotin (B1667282), and chemical handles for bioorthogonal conjugation.

Fluorescent and Affinity Probes

Fluorescent probes are invaluable for tracking the localization and dynamics of molecules in living cells. A direct method to create a fluorescent Fuc-GlcNAc-Asn probe involves synthesizing the molecule with a fluorophore attached. This can be achieved by using a derivatized asparagine building block during synthesis. For example, a fluorogenic substrate for glycoasparaginase, L-Aspartic acid-beta-7-amido-4-methylcoumarin, demonstrates the principle of attaching a coumarin (B35378) fluorophore to the asparagine core. nih.gov A similar strategy could be employed to synthesize a Fuc-GlcNAc-Asn derivative tagged with a bright, stable fluorophore like fluorescein (B123965) or a rhodamine dye, which could then be used in fluorescence microscopy or flow cytometry.

Affinity probes, most commonly featuring a biotin tag, are used to isolate and identify binding partners. Biotin's high affinity for streptavidin allows for robust pull-down assays and surface plasmon resonance (SPR) studies. The synthesis of a biotinylated Fuc-GlcNAc-Asn probe can be accomplished by coupling biotinamidohexanoic acid to the asparagine residue or another suitable position on the glycan. nih.gov Studies on other biotinylated oligosaccharides have shown that such modifications can create high-affinity ligands for glycan-binding proteins, or lectins. nih.gov A biotinylated Fuc-GlcNAc-Asn probe would be a critical tool for identifying proteins that specifically recognize core-fucosylated N-glycans.

Metabolic Labeling and Bioorthogonal Chemistry

A more sophisticated approach for generating probes in situ is metabolic glycoengineering. mdpi.com This technique involves introducing synthetic sugar analogs bearing bioorthogonal chemical handles (e.g., azide or alkyne groups) into cellular glycosylation pathways. researchgate.net For Fuc-GlcNAc-Asn, this could involve feeding cells an azide-modified fucose (FucAz) or N-azidoacetylglucosamine (GlcNAz) analog. researchgate.net If the cell is engineered to produce the target glycoamino acid, it will incorporate the modified sugar. The resulting azide-functionalized FucAz-GlcNAc-Asn or Fuc-GlcNAz-Asn, now present on cellular glycoproteins, can be specifically detected or labeled through a "click" reaction (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition) with a probe molecule carrying a complementary alkyne group, such as a fluorescent dye or biotin. researchgate.net This method allows for the specific labeling of newly synthesized fucosylated glycoproteins in living systems.

The table below outlines different derivatization strategies for creating Fuc-GlcNAc-Asn research tools and their primary applications.

| Derivatization Strategy | Probe Type | Example Tag | Method of Synthesis | Primary Research Application | Reference |

| Fluorophore Conjugation | Fluorescent | Coumarin, Fluorescein | Chemical synthesis using a pre-tagged Asn building block. | Live-cell imaging, flow cytometry, fluorescence polarization assays. | nih.gov |

| Affinity Tagging | Affinity | Biotin | Chemoenzymatic synthesis with a biotinylated amino acid or glycan. | Protein pull-down assays, affinity chromatography, SPR, ELISA. | nih.gov |

| Metabolic Labeling | Bioorthogonal | Azide (N₃) or Alkyne | Cellular metabolism of an unnatural sugar analog (e.g., FucAz, GlcNAz). | In situ labeling, tracking glycan dynamics, proteomic identification of glycoproteins. | researchgate.netmdpi.com |

| Isotopic Labeling | Mass Spectrometry | Deuterium (²H), ¹³C, ¹⁵N | Chemical synthesis with labeled amino acids or sugars. | Quantitative mass spectrometry, mechanistic enzyme studies. | nih.gov |

Emerging Research Frontiers and Future Perspectives on Fucosyl N Acetylglucosaminylasparagine

Systems Glycobiology Approaches to Understand Fucosylation Dynamics

Systems glycobiology represents a paradigm shift in understanding the complex processes that govern protein glycosylation, including core fucosylation. oup.com This approach integrates high-throughput data from genomics, transcriptomics, and glycomics with computational modeling to create a holistic view of glycosylation pathways. researchgate.net The goal is to move from a static picture to a dynamic simulation of how fucosylation patterns are established and altered in response to cellular changes. oup.com

Development of Enzyme Inhibitors Targeting Fucosyl-N-acetylglucosaminylasparagine Metabolism

Given the role of aberrant fucosylation in diseases like cancer, significant effort is being directed towards the development of small molecule inhibitors that can modulate this process. nih.gov The primary targets are the enzymes within the fucose metabolic pathways. The strategy involves creating fucose analogs that compete with natural fucose, thereby disrupting the synthesis of GDP-fucose or its transfer onto N-glycans. nih.gov

One of the most promising and widely studied inhibitors is 2-fluoro-peracetylated fucose (2F-Fuc). frontiersin.org This compound acts as a global inhibitor of fucosylation. When administered to cells, it can effectively suppress the core fucosylation of a range of membrane glycoproteins, including integrin β1 and EGFR. nih.gov This inhibition has functional consequences, leading to the suppression of downstream signal molecule phosphorylation (e.g., AKT, ERK) and a reduction in cancer cell proliferation and migration. nih.gov Other fucose analogs have also been developed, but a key challenge remains in creating inhibitors that are specific only for the α-1,6 linkage established by FUT8, as opposed to other fucosyltransferases. frontiersin.org

Beyond direct enzyme inhibition, another approach involves targeting the metabolic pathways that produce the donor substrate, GDP-fucose. Engineering the N-acetylglucosamine (GlcNAc) and glucosamine (B1671600) (GlcN) metabolic pathways can have downstream effects on glycosylation, demonstrating the potential of metabolic engineering as a tool to modulate fucosylation. frontiersin.org

Applications in Glycoengineering and Synthetic Biology

Glycoengineering and synthetic biology are emerging fields that apply engineering principles to understand and redesign glycosylation for biotechnological purposes. cellsignal.comnih.gov A primary goal is to produce glycoproteins, particularly therapeutic antibodies, with defined and homogeneous glycan structures to optimize their function. cellsignal.comnih.gov

Several strategies are employed to control core fucosylation:

Genetic Engineering: This is the most direct approach. Technologies like CRISPR/Cas9 are used to create targeted knockouts of genes in the fucosylation pathway. frontiersin.org Knocking out the FUT8 gene completely eliminates core fucosylation. frontiersin.org Alternatively, knocking out the GMD gene, which is essential for the de novo synthesis of GDP-fucose, also results in non-fucosylated proteins. frontiersin.org

Metabolic Glycoengineering: This strategy involves feeding cells fucose analogs that can be incorporated into glycan structures. nih.gov By controlling the concentration of these analogs, researchers can achieve gradual and functionally relevant changes in the fucosylation levels of a target glycoprotein (B1211001). nih.gov

Enzymatic Manipulation: Overexpression of certain enzymes can indirectly inhibit fucosylation. For example, overexpressing β-1,4-N-acetylglucosaminyltransferase III (GnT-III) leads to the addition of a "bisecting" GlcNAc to the N-glycan core. The presence of this bisecting GlcNAc sterically hinders FUT8, preventing it from adding the core fucose. youtube.com

Alternative Expression Systems: Scientists are engineering non-mammalian expression hosts, such as plants or insect cells, to produce human-like glycoproteins. These systems can be modified to lack core fucosylation machinery, providing a platform for producing afucosylated therapeutics. youtube.comresearchgate.net

These synthetic biology approaches are not only crucial for producing next-generation biopharmaceuticals but also serve as powerful tools to study the fundamental roles of specific glycan structures. cellsignal.com

Functional Glycomics in Disease Research (Mechanistic, not clinical)

Functional glycomics aims to understand how the complete set of glycans (the glycome) produced by a cell contributes to biological processes and disease mechanisms. acs.org Altered fucosylation is a hallmark of many diseases, including cancer and inflammatory disorders, and functional glycomics provides the tools to investigate the underlying molecular reasons. acs.orgnih.govyoutube.com

Animal models with genetic disruptions in fucosylation pathways have been instrumental in revealing the mechanistic roles of core fucosylation. youtube.com For example, mice with a knockout of the Fut8 gene exhibit severe phenotypes, including postnatal death and emphysema-like lung changes, demonstrating that core fucosylation is essential for normal development and tissue maintenance.

In the context of cancer, aberrant fucosylation is known to impact cell proliferation, tissue invasion, and metastasis. youtube.com Mechanistically, this can be attributed to several factors:

Receptor Function: As discussed, core fucosylation directly modulates the signaling of growth factor receptors like EGFR and TGF-βR. researchgate.netnih.gov

Cell Adhesion: Changes in fucosylation can alter the function of adhesion molecules, affecting cell-cell and cell-matrix interactions, which are critical steps in metastasis.

Immune Evasion: The fucosylation status of glycoproteins on both cancer cells and immune cells can modulate immune recognition and response. acs.org

By correlating specific glycan structural changes with functional outcomes in cellular and animal models, functional glycomics provides crucial insights into how the Fucosyl-N-acetylglucosaminylasparagine linkage contributes to disease pathogenesis, paving the way for identifying novel therapeutic targets. youtube.com

Advances in High-Throughput Analytical Techniques for Glycopeptides

The structural complexity and heterogeneity of glycoproteins have historically posed significant analytical challenges. However, recent advances in mass spectrometry (MS) and separation sciences are enabling high-throughput and comprehensive characterization of glycopeptides, including those with core fucosylation. youtube.comacs.org

Modern glycoproteomic workflows often involve several key steps: enzymatic digestion of glycoproteins, enrichment of glycopeptides, and subsequent analysis by MS. youtube.com

Enrichment Strategies: Methods like hydrophilic interaction liquid chromatography (HILIC) are used to separate glycopeptides from the more abundant non-glycosylated peptides. Automated liquid handling systems are now being used to perform these enrichments in 96- or 384-well plate formats, dramatically increasing throughput and reproducibility. youtube.com

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is the core technology for identifying both the peptide sequence and the attached glycan structure. acs.org A significant challenge in analyzing fucosylated glycopeptides is that the fucose can migrate during the fragmentation process in the mass spectrometer, making it difficult to determine if it was originally part of the core (α1,6-linked) or an antenna. To address this, new methods have been developed, such as analyzing the relative intensity of specific fragment ions (the Y1+Fuc/Y1 ratio) in low-energy HCD spectra to accurately identify core fucosylation.

Data Analysis: Sophisticated software is required to process the vast amounts of complex data generated in a high-throughput glycomics experiment. nih.gov Database-independent filtering strategies have been developed to improve the identification of core fucosylated glycopeptides on a large scale. nih.gov

These high-throughput methods are essential for biomarker discovery and for building the large datasets needed for systems glycobiology approaches, accelerating our understanding of the glycome's role in biological systems. youtube.comacs.org

Q & A

Basic Research Question: What analytical techniques are recommended for detecting and quantifying Fucosyl-N-acetylglucosaminylasparagine in glycoprotein samples?

Methodological Answer:

Fucosyl-N-acetylglucosaminylasparagine, a fucosylated N-glycan structure, is typically analyzed using a combination of chromatographic and mass spectrometry (MS) techniques. For example, MALDI-TOF-MS is widely employed to profile fucosylation patterns due to its high sensitivity in resolving glycan isomers . Prior to analysis, glycans are released enzymatically (e.g., via PNGase F) and derivatized (e.g., with 2-aminobenzamide) to enhance detection. Interlaboratory studies recommend using standardized reference materials like dextran ladders to calibrate instruments and ensure comparability of fucosylation quantification across datasets .

Advanced Research Question: How can enzymatic transfucosylation strategies be optimized for synthesizing Fucosyl-N-acetylglucosaminylasparagine in vitro?

Methodological Answer:

Synthesis of Fucosyl-N-acetylglucosaminylasparagine can be achieved using α-L-fucosidases in transglycosylation reactions. For instance, Lactobacillus casei α-L-fucosidase has been shown to transfer fucose residues from donor substrates (e.g., p-nitrophenyl-α-L-fucopyranoside) to N-acetylglucosaminyl-asparagine acceptors . Key parameters include:

- pH and temperature optimization : Activity peaks at pH 6.0–7.0 and 37°C.

- Donor-to-acceptor ratio : A 2:1 molar ratio minimizes hydrolysis side reactions.

- Kinetic monitoring : Use LC-MS/MS to track reaction progress and quantify product yields .

Advanced Research Question: How can researchers resolve contradictions in fucosylation site occupancy data across different analytical platforms?

Methodological Answer:

Discrepancies often arise from variations in sample preparation (e.g., incomplete glycan release) or instrument calibration. To mitigate this:

- Standardize workflows : Use consensus protocols for glycan purification, such as hydrophilic interaction liquid chromatography (HILIC) followed by fluorescence tagging .

- Cross-validate with orthogonal methods : Pair MS data with lectin microarray results (e.g., using Ulex europaeus lectin for α1-2 fucose specificity) .

- Statistical harmonization : Apply multivariate analysis to account for batch effects in multi-center studies .

Basic Research Question: What functional assays are used to study the biological role of Fucosyl-N-acetylglucosaminylasparagine in cellular systems?

Methodological Answer:

Functional studies often involve glycan-specific probes. For example:

- Chemoenzymatic labeling : Modify Fucosyl-N-acetylglucosaminylasparagine with azide-tagged galactose using BgtA glycosyltransferase, followed by click chemistry conjugation to fluorophores for imaging .

- Knockout models : Use CRISPR-Cas9 to disrupt fucosyltransferase (FUT) genes in cell lines and assess changes in glycoprotein trafficking via Western blotting or flow cytometry .

Advanced Research Question: How can structural heterogeneity of Fucosyl-N-acetylglucosaminylasparagine be characterized in complex biological matrices?

Methodological Answer:

High-resolution structural analysis requires integrating multiple techniques:

- NMR spectroscopy : Assign anomeric proton signals (δ 5.1–5.3 ppm for α-linked fucose) to confirm glycosidic linkages .

- Ion mobility spectrometry (IMS)-MS : Resolve isomeric glycans based on collision cross-sectional differences .